molecular formula C13H16FNO B11179897 (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone CAS No. 330469-30-2

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B11179897
CAS No.: 330469-30-2
M. Wt: 221.27 g/mol
InChI Key: XUICTSGWQFABFN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of piperidines It is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 4-fluorobenzonitrile with N-methyl-4-chloropiperidine in the presence of magnesium turnings and tetrahydrofuran. The reaction mixture is heated under reflux, followed by the addition of ethereal hydrogen chloride to precipitate the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the methanone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is not well-documented. its structural features suggest it may interact with specific molecular targets, such as receptors or enzymes, through binding interactions facilitated by the fluorophenyl and piperidinyl groups. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is unique due to the specific positioning of the fluorine atom on the phenyl ring and the methyl group on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

330469-30-2

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(4-fluorophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H16FNO/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9H2,1H3

InChI Key

XUICTSGWQFABFN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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